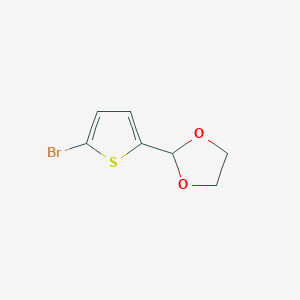

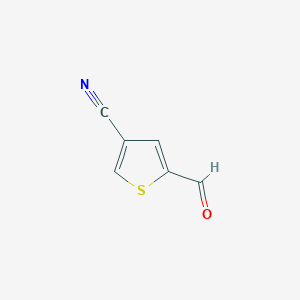

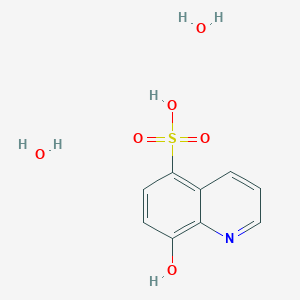

![molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7](/img/structure/B1337637.png)

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Übersicht

Beschreibung

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a chemical compound with the CAS Number: 54828-80-7 . It has a molecular weight of 280.15 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, often involves condensation reactions . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .Molecular Structure Analysis

The IUPAC name for this compound is N,N,N-trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide . The InChI code is 1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

This compound has a melting point range of 143-148 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the preparation of samples or as a reagent in mass spectrometry to help identify and quantify proteins in complex biological samples .

Organic Synthesis

As a quaternary ammonium salt, it serves as a phase transfer catalyst in organic synthesis. This allows for the transfer of a reactant from one phase into another phase where reaction occurs more efficiently .

Medicinal Chemistry

In medicinal chemistry, it’s used for the synthesis of potential pharmaceuticals. Its pyrrole structure is a common motif in drugs, and modifications to this core can lead to new therapeutic agents .

Material Science

This compound can be involved in the synthesis of novel materials. Its ionic nature may be useful in creating polymers with specific electrical properties, such as conductive polymers .

Analytical Chemistry

It may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, particularly in chromatography and spectroscopy .

Catalysis

It can act as a catalyst in various chemical reactions, including polymerization processes, due to its stable cationic nature and ability to donate electrons .

Molecular Biology

In molecular biology, it could be used in the study of nucleic acids, proteins, and enzymes. Its interactions with biomolecules can provide insights into the structure and function of these vital components .

Environmental Science

This compound might be used in environmental science to study the fate and transport of nitrogen-containing compounds in the environment, which is crucial for understanding nitrogen cycles and pollution .

Each application leverages the unique chemical structure of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, making it a versatile tool in scientific research. The compound’s properties, such as its melting point of 143-148°C and its safety profile, are important considerations in its use across these fields .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Eigenschaften

IUPAC Name |

trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNZPXDBHAVOCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492814 | |

| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide | |

CAS RN |

54828-80-7 | |

| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

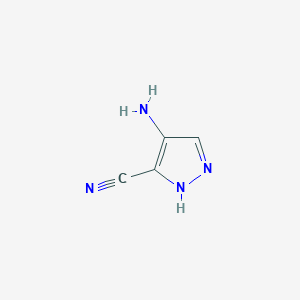

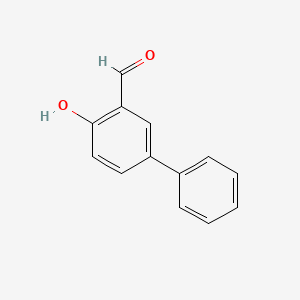

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)